![molecular formula C26H31N3O5 B14353627 L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- CAS No. 93835-08-6](/img/structure/B14353627.png)
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- is a complex organic compound that belongs to the class of dipeptides This compound is characterized by the presence of L-proline and L-alanine residues, along with a benzoylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- typically involves the use of L-proline as a starting material. L-proline is a versatile organocatalyst that can facilitate various organic reactions, including aldol condensation, Mannich reaction, and Michael addition . The synthesis process may involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- has several scientific research applications, including:
Biology: The compound is studied for its potential role in biological processes, such as enzyme catalysis and protein folding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the synthesis of complex organic molecules and as a building block for the development of new materials.
Wirkmechanismus
The mechanism of action of L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various reactions by forming intermediates such as enamines or iminium ions . These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dipeptides and amino acid derivatives, such as:
- L-Proline
- L-Alanine
- Benzoylamino derivatives
Uniqueness
L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)- is unique due to its specific chemical structure, which combines the properties of L-proline and L-alanine with a benzoylamino group
Eigenschaften
CAS-Nummer |
93835-08-6 |
|---|---|
Molekularformel |
C26H31N3O5 |
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
1-[2-[(4-benzamido-3-oxo-5-phenylpentyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H31N3O5/c1-18(25(32)29-16-8-13-22(29)26(33)34)27-15-14-23(30)21(17-19-9-4-2-5-10-19)28-24(31)20-11-6-3-7-12-20/h2-7,9-12,18,21-22,27H,8,13-17H2,1H3,(H,28,31)(H,33,34) |
InChI-Schlüssel |
ZXBLXIVNBFJIIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NCCC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


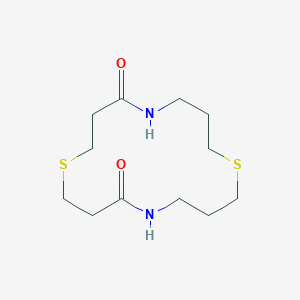
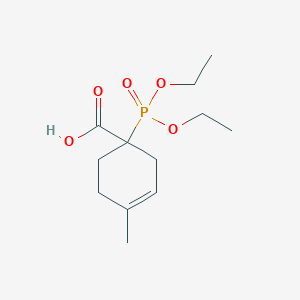
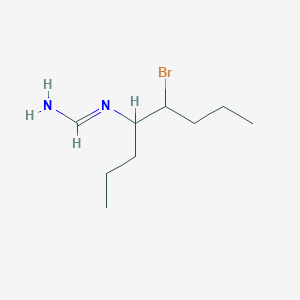
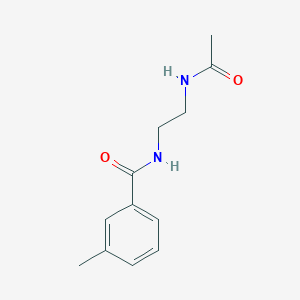

![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
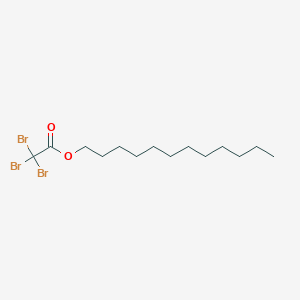

![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
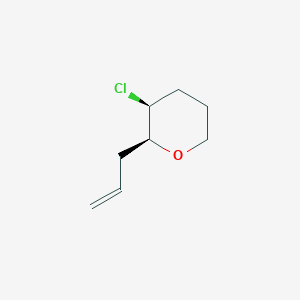
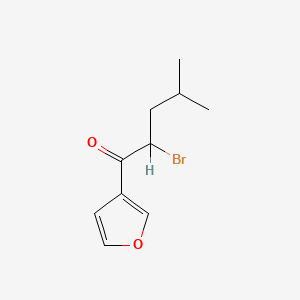
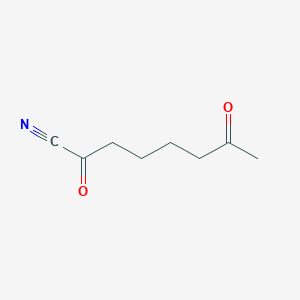
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
